molecular formula C14H25N5O3S B6754725 N-[(2-methylpyrazol-3-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine

N-[(2-methylpyrazol-3-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine

Cat. No.: B6754725
M. Wt: 343.45 g/mol
InChI Key: SLZIAUAIAPUEJG-UHFFFAOYSA-N
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Description

N-[(2-methylpyrazol-3-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine is a complex organic compound that features a pyrazole ring, a morpholine ring, and a piperidine ring

Properties

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O3S/c1-17-14(2-5-16-17)12-15-13-3-6-18(7-4-13)23(20,21)19-8-10-22-11-9-19/h2,5,13,15H,3-4,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZIAUAIAPUEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC2CCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole ring, followed by the introduction of the morpholine and piperidine rings through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylpyrazol-3-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2-methylpyrazol-3-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which N-[(2-methylpyrazol-3-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methylpyrazol-3-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine: shares structural similarities with other pyrazole-containing compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

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